molecular formula C11H10ClNO3 B14699623 2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid CAS No. 21195-40-4

2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid

Cat. No.: B14699623
CAS No.: 21195-40-4
M. Wt: 239.65 g/mol
InChI Key: YJROAHSMJWAZBY-UHFFFAOYSA-N
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Description

2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid is an organic compound with a complex structure that includes a chloroacetamido group, a phenyl group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid typically involves the reaction of 2-chloroacetamide with a suitable phenylprop-2-enoic acid derivative. One common method includes the use of chloroacetyl chloride and phenylprop-2-enoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures (4–10°C) to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Thionyl chloride is often used as a catalyst in the deacylation process to improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing sodium ion passage and blocking nerve impulse generation and conduction . This results in the temporary loss of sensation in the targeted area.

Comparison with Similar Compounds

Comparison: 2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid is unique due to its specific structural features, such as the combination of a chloroacetamido group with a phenylprop-2-enoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 4-(2-Chloroacetamido)benzoic acid is primarily used in local anesthetics, this compound has broader applications in both medicinal and industrial fields .

Properties

CAS No.

21195-40-4

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

2-[(2-chloroacetyl)amino]-3-phenylprop-2-enoic acid

InChI

InChI=1S/C11H10ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14)(H,15,16)

InChI Key

YJROAHSMJWAZBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)CCl

Origin of Product

United States

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